molecular formula C9H12BrN B1362744 N-Ethyl-3-bromobenzylamine CAS No. 90389-91-6

N-Ethyl-3-bromobenzylamine

Cat. No.: B1362744
CAS No.: 90389-91-6
M. Wt: 214.1 g/mol
InChI Key: ZKUHSZJORZCOFE-UHFFFAOYSA-N
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Description

N-Ethyl-3-bromobenzylamine: is an organic compound with the molecular formula C9H12BrN . It is a substituted benzylamine where the benzyl group is substituted with a bromine atom at the third position and an ethyl group at the nitrogen atom. This compound is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Nucleophilic Substitution Reaction: One common method to synthesize N-Ethyl-3-bromobenzylamine involves the nucleophilic substitution reaction of 3-bromobenzyl chloride with ethylamine. The reaction is typically carried out in an organic solvent such as ethanol or methanol under reflux conditions.

    Reductive Amination: Another method involves the reductive amination of 3-bromobenzaldehyde with ethylamine in the presence of a reducing agent like sodium cyanoborohydride.

Industrial Production Methods: Industrial production of this compound generally follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions:

    Nucleophilic Substitution: N-Ethyl-3-bromobenzylamine can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide, cyanide, or thiolate ions.

    Oxidation: The compound can be oxidized to form this compound oxide using oxidizing agents like hydrogen peroxide or peracids.

    Reduction: Reduction of this compound can lead to the formation of N-ethylbenzylamine by removing the bromine atom.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium hydroxide, sodium cyanide, or sodium thiolate in solvents like ethanol or water.

    Oxidation: Hydrogen peroxide or peracids in solvents like acetic acid or water.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in solvents like ether or tetrahydrofuran.

Major Products:

    Nucleophilic Substitution: Products depend on the nucleophile used, such as N-ethyl-3-hydroxybenzylamine, N-ethyl-3-cyanobenzylamine, or N-ethyl-3-thiobenzylamine.

    Oxidation: this compound oxide.

    Reduction: N-ethylbenzylamine.

Scientific Research Applications

Chemistry: N-Ethyl-3-bromobenzylamine is used as a building block in organic synthesis. It is involved in the preparation of various pharmaceuticals, agrochemicals, and dyes.

Biology: In biological research, this compound is used to study the effects of substituted benzylamines on biological systems. It can be used as a ligand in receptor binding studies.

Medicine: The compound is investigated for its potential therapeutic properties. It may serve as a precursor for the synthesis

Properties

IUPAC Name

N-[(3-bromophenyl)methyl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrN/c1-2-11-7-8-4-3-5-9(10)6-8/h3-6,11H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKUHSZJORZCOFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC1=CC(=CC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20238121
Record name Benzenemethanamine, 3-bromo-N-ethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20238121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90389-91-6
Record name Benzenemethanamine, 3-bromo-N-ethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090389916
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenemethanamine, 3-bromo-N-ethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20238121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To 80% ethylamine/MeOH (1.1 g) was added 1-bromo-3-(bromomethyl)benzene (1 g) in five divided portions at room temperature, followed by stirring at room temperature overnight. The reaction mixture was concentrated under reduced pressure, and the obtained residue was subjected to liquid separation with chloroform and a saturated aqueous sodium hydrogen carbonate solution. The organic layer was separated, and then the aqueous layer was extracted with CHCl3 again. These organic layers were combined, dried over Na2SO4, and then concentrated under reduced pressure. The obtained residue was purified by silica gel column chromatography (NH silica, 3% MeOH/CHCl3) to obtain N-(3-bromobenzyl)ethanamine (610 mg) as a colorless oil.
Name
ethylamine MeOH
Quantity
1.1 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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